z-d-Asp-ome

Peptide Synthesis Chiral Resolution Enantiomeric Purity

Researchers face challenges in synthesizing D-amino acid-containing peptides with precise stereochemistry and orthogonal deprotection. Z-D-Asp-OMe addresses this as a protected D-aspartic acid building block with base-stable Cbz N-protection and acid-labile methyl ester α-carboxyl protection. • Enables introduction of D-Asp residues with defined stereochemistry for conformationally constrained peptides. • Orthogonal protection allows sequential deprotection for on-resin cyclization and conjugate formation. • Supplied as ≥97% pure solid, suitable for solid-phase and solution-phase peptide synthesis.

Molecular Formula C13H15NO6
Molecular Weight 281.264
CAS No. 47087-37-6
Cat. No. B592387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-d-Asp-ome
CAS47087-37-6
Molecular FormulaC13H15NO6
Molecular Weight281.264
Structural Identifiers
SMILESCOC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1
InChIKeyMFFFBNAPQRDRQW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Asp-OMe: Chiral D-Aspartic Acid Building Block


Z-D-Asp-OMe (Cbz-D-aspartic acid α-methyl ester) is a chiral, non-proteinogenic amino acid derivative featuring a benzyloxycarbonyl (Cbz) N-protecting group and a methyl ester at the α-carboxyl position . Its core utility lies in solid-phase and solution-phase peptide synthesis as a protected D-aspartic acid building block, enabling the introduction of a specific stereochemical (D-configuration) residue with controlled orthogonal protection [1]. The compound's defined stereochemistry is essential for applications where the peptide's three-dimensional conformation dictates biological activity, such as in enzyme-substrate interaction studies and the development of conformationally constrained drug candidates [2].

Stereochemical control D-configuration for non-natural peptide conformation studies
Orthogonal strategy Cbz (base-stable) / methyl ester (base-labile) for selective deprotection
Workflow fit Solid- and solution-phase peptide synthesis requiring D-Asp residue

Why Substitution of Z-D-Asp-OMe Fails


Direct substitution of Z-D-Asp-OMe (D-isomer) with its L-enantiomer (Z-L-Asp-OMe) or alternative esters (e.g., benzyl or tert-butyl) is not feasible due to fundamental differences in stereochemical recognition and orthogonal deprotection chemistry . The D-configuration is essential for conferring specific, often non-natural, three-dimensional structures to peptides, which directly impacts their biological activity, metabolic stability, and receptor/enzyme binding affinity [1]. Furthermore, the combination of the base-stable Cbz group and the acid/mildly labile methyl ester provides a unique orthogonal protection strategy [2]. Substituting with a different ester (e.g., Z-D-Asp-OtBu) alters the deprotection sequence and conditions, which can be incompatible with other protecting groups in a complex synthesis or lead to undesirable side reactions like aspartimide formation [3]. These stereochemical and chemical constraints make Z-D-Asp-OMe a non-interchangeable reagent in the synthesis of D-amino acid-containing peptides.

L-enantiomer substitution

Using Z-L-Asp-OMe alters stereochemical recognition and may shift peptide conformation, binding, or enzyme-response context. Enantiomeric purity must be verified.

Alternative ester (tBu or Bzl)

Z-D-Asp-OtBu or Z-D-Asp-OBzl changes the deprotection sequence; tBu esters may be prematurely removed under standard Fmoc conditions, and Bzl esters can cleave Cbz during hydrogenolysis.

Aspartimide formation risk

Non-optimized ester/protection combinations may increase aspartimide side reactions; the Cbz/methyl ester pairing helps control this pathway in appropriate sequences.

Z-D-Asp-OMe Differentiation Metrics


Stereochemical Identity and Structural Outcomes

The D-configuration of Z-D-Asp-OMe is its primary differentiator from the commercially ubiquitous L-isomer (Z-L-Asp-OMe). While the L-isomer yields natural peptides, the D-isomer is required for creating non-natural, often more metabolically stable or structurally constrained, peptide analogues. The biological activity of these analogues is directly tied to the correct stereochemistry [1].

Stereochemistry
Class-level
D-Asp vs L-Asp: opposite optical rotation; fundamentally different peptide conformation
Enantiomer-attribution review required
Conformation and binding depend on correct stereochemistry
Peptide Synthesis Chiral Resolution Enantiomeric Purity

Cbz/Methyl Ester Orthogonal Deprotection

The specific combination of the base-stable Cbz group and the acid-labile methyl ester in Z-D-Asp-OMe provides a defined orthogonal protection strategy. This is critical in Fmoc/t-Bu SPPS, where the methyl ester can be selectively removed under mild basic conditions (e.g., saponification) to liberate the α-carboxyl group for on-resin cyclization or further chain elongation, while the Cbz group remains intact . This contrasts with other common D-aspartate esters, such as Z-D-Asp-OtBu, where the tert-butyl ester is acid-labile and would be prematurely removed during standard Fmoc-deprotection cycles, or Z-D-Asp-OBzl, which requires hydrogenolysis that would simultaneously cleave the Cbz group [1].

Orthogonal Deprotection
Class-level
Cbz (base-stable, H₂/Pd labile) + methyl ester (base-labile, acid-stable) enables selective deprotection sequence
Supports SPPS with orthogonal protection strategies
Avoids premature ester cleavage or side reactions seen with tBu/Bzl esters
Solid-Phase Peptide Synthesis Protecting Group Orthogonality Synthetic Methodology

Cbz Stability vs. Fmoc Deprotection

The Cbz protecting group in Z-D-Asp-OMe is stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove the Fmoc group, a standard step in modern SPPS . This allows for the selective and sequential deprotection of Fmoc-protected amines while the Cbz group remains intact, a crucial requirement for the synthesis of complex branched or cyclic peptides where multiple orthogonal protecting groups are necessary. This contrasts with Fmoc-protected D-aspartic acid esters (e.g., Fmoc-D-Asp-OMe), which would lose their N-protection under these standard conditions, limiting their utility in specific synthetic strategies [1].

Cbz Stability
Data to verify
Cbz remains intact under standard Fmoc deprotection (20% piperidine/DMF)
Enables orthogonal Fmoc/Cbz workflow
Verify stability in your specific resin/solvent system
Peptide Chemistry Protecting Group Stability Synthetic Efficiency

Z-D-Asp-OMe Application Scenarios


Synthesis of Metabolically Stable D-Peptides

Z-D-Asp-OMe is the reagent of choice for introducing a D-aspartic acid residue into a peptide chain, a key modification in drug discovery programs aimed at improving the metabolic stability and in vivo half-life of therapeutic peptides. The D-configuration confers resistance to enzymatic degradation by naturally occurring proteases, which are specific for L-amino acids .

Constrained Peptide Libraries for Drug Discovery

The orthogonal protection (Cbz and methyl ester) of Z-D-Asp-OMe allows for sequential deprotection and on-resin cyclization strategies, making it a critical building block for the solid-phase synthesis of libraries of conformationally constrained cyclic peptides . These libraries are screened for novel binding interactions with target proteins, where the pre-organized structure enhances affinity and selectivity .

Enzyme Stereospecificity Studies

As a chiral substrate, Z-D-Asp-OMe is used to investigate the stereospecificity and mechanism of action of proteases and other enzymes involved in amino acid metabolism. The D-isomer serves as a non-natural substrate or inhibitor, allowing researchers to map the enzyme's active site and understand its stereochemical preferences .

Selective α-Carboxyl Modification

The methyl ester of Z-D-Asp-OMe provides a handle for selective modification of the α-carboxyl group of aspartic acid, while the side-chain β-carboxyl group remains unprotected. This is a common strategy in the synthesis of peptide conjugates or in the creation of aspartimide-forming sequences, where the α-carboxyl can be converted to an amide or hydrazide .

Application
Selection Property
Validation Focus
D-Peptide protease resistance studies
Stereochemical D-configuration
Enzymatic degradation resistance profiling
Constrained cyclic peptide synthesis
Orthogonal Cbz/methyl ester protection
On-resin cyclization and side-reaction control
Enzyme stereospecificity assays
Chiral D-aspartate substrate
Active-site mapping and stereochemical preference
Selective α-carboxyl modification
Methyl ester handle
Conjugation to amide/hydrazide without β-COOH interference

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